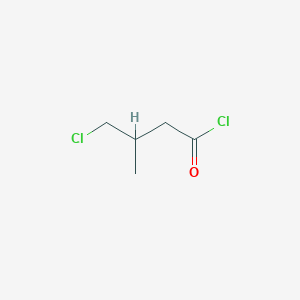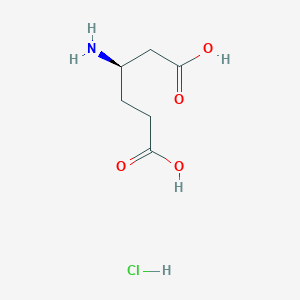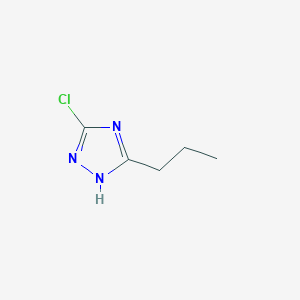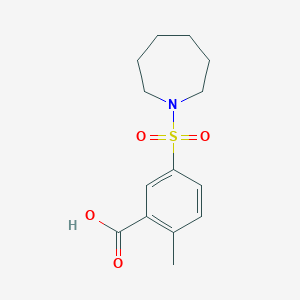![molecular formula C9H11NO4 B3037900 [(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid CAS No. 66313-26-6](/img/structure/B3037900.png)
[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid
Vue d'ensemble
Description
This compound is a derivative of dihydropyridine . Dihydropyridine derivatives have been studied for their anti-inflammatory and analgesic properties . The specific compound you’re asking about, [(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid, is a new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
Synthesis Analysis
The synthesis of this compound involves a multistep synthetic route . The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a dihydropyridine ring, which is a common feature in many organic compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates . The FTIR spectrum of one of the intermediates showed a new broad peak at 3390 cm −1 and shift of carbonyl stretching frequency to 1718 cm −1, confirming the presence of a carboxylic group .Applications De Recherche Scientifique
Reactivity Studies
- Chromanone and Chromenone Derivatives Synthesis: The reactivity of certain dihydropyridine compounds with various reactants under different conditions leads to the formation of diverse chromanone and chromenone products, indicating potential applications in complex organic synthesis and medicinal chemistry (El‐Shaaer et al., 2014).
Spectral Properties
- Absorption and Fluorescence Analysis: The addition of acetic acid to 2-methylaminopyridine and its impact on absorption and fluorescence spectra have been studied, shedding light on the spectral properties of pyridinimines, which could be useful in analytical chemistry and material sciences (Fujimoto & Inuzuka, 1991).
Oxidative Aromatization
- Catalytic Oxidation to Pyridines: The use of certain oxidants in the presence of acetic acid enables the effective oxidative aromatization of 1,4-dihydropyridines to pyridines, suggesting potential applications in catalysis and organic synthesis (Khosravi, 2015).
Green Chemistry and Anticancer Activity
- Green Synthesis and Molecular Docking: Novel 1,4-dihydropyridine derivatives have been synthesized using environmentally friendly methods and evaluated for anticancer activity, highlighting the compound's potential in pharmaceutical research and green chemistry practices (Gomha et al., 2020).
Crystallographic Analysis
- Crystal Structure Elucidation: Detailed crystallographic studies of certain dihydropyridine derivatives, including [(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid, provide insights into their molecular configurations, which are crucial for understanding their chemical behavior and potential applications (Cho et al., 2014).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of [(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in regulating cell division, persistence, differentiation, and migration .
Mode of Action
[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid interacts with EGFR, leading to changes in the receptor’s activity
Biochemical Pathways
The compound affects the EGFR signaling pathway, which has downstream effects on various cellular processes . .
Result of Action
The molecular and cellular effects of [(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid’s action include potential inhibition of EGFR, which could lead to altered cell division and growth . This could potentially be beneficial in the treatment of diseases such as colorectal cancer where EGFR is often overexpressed .
Propriétés
IUPAC Name |
2-(1,6-dimethyl-4-oxopyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-6-3-7(11)8(4-10(6)2)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZMQGDHKBXRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,6-Dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

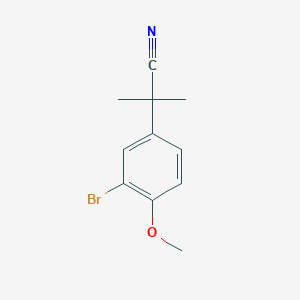
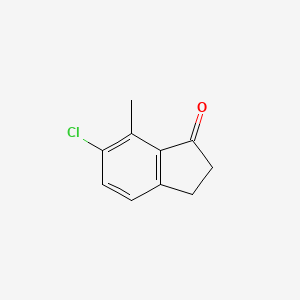

![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)
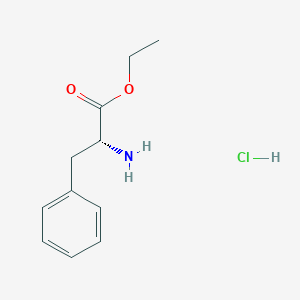
![2-[(3-Chlorobenzyl)amino]acetonitrile](/img/structure/B3037825.png)
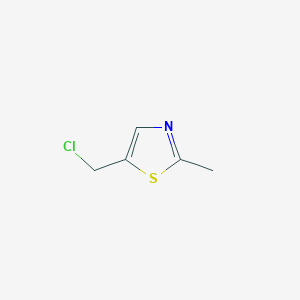

![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)
